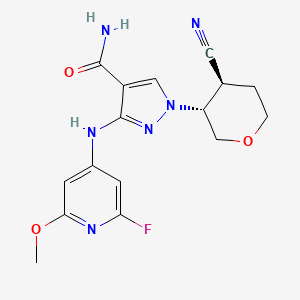

Atinvicitinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2169273-59-8 |

|---|---|

Molecular Formula |

C16H17FN6O3 |

Molecular Weight |

360.34 g/mol |

IUPAC Name |

1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridinyl)amino]pyrazole-4-carboxamide |

InChI |

InChI=1S/C16H17FN6O3/c1-25-14-5-10(4-13(17)21-14)20-16-11(15(19)24)7-23(22-16)12-8-26-3-2-9(12)6-18/h4-5,7,9,12H,2-3,8H2,1H3,(H2,19,24)(H,20,21,22)/t9-,12+/m1/s1 |

InChI Key |

PRQMBGDYXWVEHE-SKDRFNHKSA-N |

Isomeric SMILES |

COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)[C@H]3COCC[C@@H]3C#N)F |

Canonical SMILES |

COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)C3COCCC3C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

Atinvicitinib's Mechanism of Action: A Deep Dive into Selective JAK1 Inhibition

For Immediate Release

RAHWAY, N.J., Nov. 27, 2025 – Atinvicitinib is an investigational veterinary drug candidate identified as a potent and selective second-generation Janus kinase (JAK) inhibitor.[1][2] Its primary mechanism of action centers on the specific inhibition of JAK1, a key enzyme in the signaling pathways of numerous cytokines implicated in inflammation, pruritus (itching), and allergic responses.[3][4] This targeted approach allows for the modulation of the immune response without the broader immunosuppression that may be associated with less selective JAK inhibitors.[2] Currently under development for the treatment of atopic dermatitis in dogs, this compound offers a promising therapeutic avenue for managing this complex and often chronic condition.

Core Mechanism: Targeting the JAK/STAT Pathway

The Janus kinase and Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade utilized by a multitude of cytokines to transmit extracellular signals into the cell nucleus, ultimately leading to changes in gene expression. This pathway is integral to the regulation of immune responses, and its dysregulation is a hallmark of many inflammatory and autoimmune diseases, including atopic dermatitis.

This compound exerts its therapeutic effect by selectively binding to and inhibiting the activity of JAK1. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are crucial for the downstream signaling of various pro-inflammatory and pruritogenic cytokines. By disrupting this signaling cascade at the level of JAK1, this compound effectively dampens the inflammatory response and alleviates the clinical signs associated with atopic dermatitis, most notably pruritus.

The selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature of its pharmacological profile. This selectivity is significant because while JAK1 is heavily involved in inflammatory cytokine signaling, other JAKs play crucial roles in other physiological processes, such as hematopoiesis (mediated by JAK2) and the function of certain lymphocytes (mediated by JAK3). By preferentially targeting JAK1, this compound aims to minimize off-target effects and provide a more favorable safety profile.

Quantitative Analysis of Kinase Inhibition

The selectivity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values demonstrating its high potency against JAK1 and significantly lower activity against other JAK isoforms.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 0.4 |

| JAK2 | 6 |

| TYK2 | 13 |

| JAK3 | 1130 |

| Data sourced from in vitro kinase inhibition assays. |

These data indicate that this compound is approximately 15 times more selective for JAK1 than for JAK2, 32.5 times more selective than for TYK2, and over 2800 times more selective than for JAK3, highlighting its potent and specific inhibitory action on its primary target.

Downstream Signaling and Cytokine Modulation

In canine atopic dermatitis, a complex interplay of cytokines contributes to the characteristic inflammation and pruritus. Key cytokines implicated in the pathogenesis of this disease, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), Interleukin-31 (IL-31), and Interferon-gamma (IFN-γ), rely on the JAK/STAT pathway for their signal transduction. Many of these cytokines utilize JAK1 in their receptor complexes. By inhibiting JAK1, this compound is believed to disrupt the signaling of these critical mediators, thereby reducing the downstream inflammatory cascade and the sensation of itch.

Visualizing the Mechanism of Action

The following diagrams illustrate the JAK/STAT signaling pathway and a representative experimental workflow for assessing kinase inhibitor selectivity.

References

- 1. MSD Animal Health Launches NUMELVI® (this compound) Tablets for Dogs – A Veterinary Innovation in Fast, Effective and Safe Targeted Itch Relief [myvetcandy.com]

- 2. vettimes.com [vettimes.com]

- 3. This compound | JAK Inhibitor | TargetMol [targetmol.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

Atinvicitinib: A Technical Overview of its JAK1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a second-generation Janus kinase (JAK) inhibitor currently under investigation as a veterinary medicinal product for conditions such as atopic dermatitis in dogs.[1] As a member of the pyrazole compound family, its therapeutic potential is rooted in its specific inhibition of the JAK-STAT signaling pathway, which is crucial in mediating immune responses, inflammation, and allergic reactions.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity profile, with a focus on its high affinity for JAK1. The document details its quantitative inhibitory activity, outlines common experimental protocols for kinase selectivity profiling, and visualizes key concepts through diagrams.

Quantitative Selectivity Profile

This compound demonstrates a high degree of selectivity for JAK1 over other members of the Janus kinase family (JAK2, JAK3, and TYK2).[1][4] This selectivity is critical as it minimizes the interference with signaling pathways dependent on other JAKs, such as those involved in hematopoiesis and other essential immune functions, contributing to a more favorable safety profile.

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against each JAK family member. The data clearly indicates a potent and preferential inhibition of JAK1.

Table 1: this compound IC50 Values for JAK Family Kinases

| Kinase Target | IC50 (nM) |

| JAK1 | 0.4 |

| JAK2 | 6 |

| TYK2 | 13 |

| JAK3 | 1130 |

| Data sourced from biochemical assays. |

Based on these values, this compound is reported to be at least 10-fold more selective for JAK1 compared to JAK2, JAK3, and TYK2.

Experimental Protocols for Kinase Selectivity Profiling

While the specific, detailed protocols used for this compound are proprietary, this section outlines the standard methodologies employed in the pharmaceutical industry to determine the selectivity profile of kinase inhibitors. These assays can be broadly categorized into biochemical and cellular assays.

1. Biochemical Assays (Enzymatic Assays)

Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. They are crucial for determining parameters like IC50 values.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:

-

Principle: This method quantifies the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The assay typically uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, which generates a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

-

General Protocol:

-

The purified, recombinant JAK enzyme is incubated with a specific substrate and ATP in a buffered solution.

-

This compound is added at various concentrations to different wells.

-

The reaction is allowed to proceed for a set period at a controlled temperature.

-

A detection solution containing the terbium-labeled anti-phospho-substrate antibody and a fluorescent acceptor is added.

-

After an incubation period, the TR-FRET signal is measured using a plate reader. The IC50 value is then calculated from the dose-response curve.

-

-

2. Cellular Assays

Cellular assays are essential for confirming that the inhibitor is active in a more biologically relevant context, assessing its ability to cross cell membranes and inhibit the target kinase within the cell.

-

Phospho-STAT Flow Cytometry Assay:

-

Principle: This assay measures the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are direct downstream targets of JAK kinases. Cytokines are used to stimulate specific JAK-STAT pathways.

-

General Protocol:

-

A relevant cell line (e.g., human whole blood or specific immune cells) is pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a cytokine known to activate the JAK1 pathway (e.g., Interleukin-6).

-

Following stimulation, the cells are fixed and permeabilized.

-

The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of a downstream STAT protein (e.g., pSTAT3).

-

The level of pSTAT is quantified using a flow cytometer. The reduction in pSTAT signal in the presence of the inhibitor is used to determine its cellular potency.

-

-

3. Broad Kinase Panel Screening (Kinome Scanning)

To assess off-target effects, inhibitors are often screened against a large panel of kinases.

-

Competition Binding Assays (e.g., KINOMEscan™):

-

Principle: This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.

-

General Protocol:

-

A large panel of DNA-tagged kinases is used.

-

Each kinase is incubated with the immobilized ligand and the test compound (this compound).

-

The amount of kinase captured on the solid support is measured, typically using quantitative PCR of the DNA tag.

-

A lower amount of captured kinase indicates stronger competition from the test compound. The results are often reported as a percentage of control, providing a comprehensive view of selectivity across the kinome.

-

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The JAK-STAT signaling pathway inhibited by this compound.

Caption: Workflow for determining kinase inhibitor selectivity.

References

Atinvicitinib: A Deep Dive into the Structure-Activity Relationship of a Novel JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Atinvicitinib is a potent and selective second-generation Janus kinase 1 (JAK1) inhibitor that has shown promise in the therapeutic area of inflammatory and allergic conditions. Its efficacy is intrinsically linked to its chemical structure, which has been meticulously designed to achieve high affinity for the JAK1 active site while minimizing off-target effects on other JAK family members. This in-depth technical guide explores the core structure-activity relationships (SAR) of this compound, providing valuable insights for researchers and drug development professionals in the field of kinase inhibition.

Core Structure and Pharmacophore

This compound is a pyrazole-based compound with the IUPAC name 1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide. The molecule can be dissected into three key fragments that are crucial for its biological activity:

-

A central pyrazole scaffold: This five-membered aromatic heterocycle serves as the core of the molecule, providing the necessary framework for the correct spatial orientation of the other functional groups.

-

A substituted aminopyridine moiety: This group is responsible for key interactions within the ATP-binding pocket of the JAK1 enzyme.

-

A cyanotetrahydropyran substituent: This part of the molecule plays a significant role in modulating the compound's selectivity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of its core structure to optimize its potency and selectivity for JAK1. The following table summarizes the inhibitory activity of this compound against the four members of the Janus kinase family.

| Kinase | IC50 (nM) |

| JAK1 | 0.4 |

| JAK2 | 6 |

| JAK3 | 1130 |

| TYK2 | 13 |

Data sourced from publicly available information.

This data highlights the remarkable selectivity of this compound for JAK1. It is approximately 15-fold more selective for JAK1 than for JAK2, and over 2800-fold more selective than for JAK3. This selectivity is a critical attribute, as the inhibition of other JAK isoforms is associated with undesirable side effects. For instance, JAK2 inhibition can lead to hematological adverse events, while JAK3 inhibition can result in immunosuppression.

While specific SAR data on this compound analogues from its development is not publicly available in extensive tables, the general principles of pyrazole-based JAK inhibitor design suggest the following:

-

The pyrazole core: Alterations to this central ring system are generally detrimental to activity. It is believed to form crucial hydrogen bonding interactions with the hinge region of the kinase.

-

The aminopyridine moiety: The substitution pattern on the pyridine ring is critical for both potency and selectivity. The fluoro and methoxy groups on the pyridine ring of this compound are likely positioned to occupy specific pockets within the JAK1 active site, contributing to its high affinity. Modifications at this position would be expected to significantly impact the inhibitory profile.

-

The cyanotetrahydropyran group: This substituent is a key driver of selectivity. The cyano group can act as a hydrogen bond acceptor, and the stereochemistry of the tetrahydropyran ring is crucial for fitting into a specific region of the JAK1 enzyme that differs from other JAK isoforms. Changes to the ring size, stereochemistry, or the cyano group would likely alter the selectivity profile.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the JAK1 signaling pathway. This pathway is a critical component of the cellular response to a wide range of cytokines and growth factors involved in inflammation and immune responses.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, the binding of a cytokine to its receptor leads to the activation of JAK1. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the expression of genes involved in inflammatory and pruritic responses. This compound selectively inhibits JAK1, thereby blocking this signaling cascade and reducing the downstream inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of JAK inhibitors like this compound. These protocols are based on general practices in the field and information gleaned from patent literature (WO2021123094A1).

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or test compound) serially diluted in DMSO

-

HTRF detection reagents (e.g., Europium-labeled anti-phospho-peptide antibody and Streptavidin-XL665)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase enzyme and the biotinylated peptide substrate in the assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of a compound on the proliferation of a cell line that is dependent on a specific JAK/STAT pathway for its growth.

Materials:

-

A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, a JAK2-dependent cytokine)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)

-

Cytokine (e.g., recombinant human GM-CSF)

-

This compound (or test compound) serially diluted in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed the cells in the 96-well plates and incubate overnight.

-

The following day, treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with the appropriate cytokine to induce proliferation.

-

Incubate the plates for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Logical Relationship of SAR

The development of a potent and selective JAK1 inhibitor like this compound is a multi-parameter optimization process. The logical relationship between the chemical structure and the desired biological profile can be visualized as follows:

Caption: Logical relationship of this compound's structure to its activity.

This diagram illustrates that the final lead compound, this compound, is a result of the successful convergence of optimizing different structural components to achieve high potency, selectivity, and favorable pharmacokinetic properties.

Conclusion

The structure-activity relationship of this compound demonstrates a sophisticated approach to medicinal chemistry, resulting in a highly potent and selective JAK1 inhibitor. The pyrazole core, substituted aminopyridine, and the unique cyanotetrahydropyran moiety all play crucial roles in defining its biological profile. Understanding these SAR principles is essential for the rational design of future generations of kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery.

Atinvicitinib's Inhibition of Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atinvicitinib is a selective Janus kinase 1 (JAK1) inhibitor that modulates the signaling of a wide array of cytokines involved in inflammation, allergy, and pruritus.[1] By targeting the JAK1 enzyme, this compound effectively blocks the downstream JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory activity against JAK enzymes, and detailed experimental protocols for its characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Mechanism of Action

This compound is a pyrazole compound that functions as a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for signal transduction initiated by cytokine binding to their cognate receptors.[2] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of various inflammatory and autoimmune diseases.[2]

This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately downregulating the transcription of target genes, including those encoding pro-inflammatory cytokines.

In Vitro Kinase Inhibition Profile

The selectivity of this compound for JAK1 over other JAK family members has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against JAK1 with significantly lower activity against JAK2, JAK3, and TYK2.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 0.4 |

| JAK2 | 6 |

| JAK3 | 1130 |

| TYK2 | 13 |

Data sourced from in vitro kinase assays.

Inhibition of Cytokine-Mediated Signaling

By selectively inhibiting JAK1, this compound is expected to potently inhibit the signaling of cytokines that rely on JAK1 for their signal transduction. These include cytokines that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), the gp130 receptor subunit (e.g., IL-6 and IL-11), and the type I and type II interferons (IFNs).[2]

Expected Inhibition of Key Cytokine Pathways

-

IL-6 Signaling: Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. It signals through a receptor complex that activates JAK1 and JAK2, leading to the phosphorylation of STAT3. This compound, by inhibiting JAK1, is anticipated to block IL-6-induced STAT3 phosphorylation, thereby mitigating the pro-inflammatory effects of IL-6.

-

IFN-γ Signaling: Interferon-gamma (IFN-γ) is a key cytokine in both innate and adaptive immunity. Its receptor is associated with JAK1 and JAK2, and its activation leads to the phosphorylation of STAT1. Inhibition of JAK1 by this compound is expected to disrupt IFN-γ-mediated signaling.

-

GM-CSF Signaling: Granulocyte-macrophage colony-stimulating factor (GM-CSF) signals through a receptor that primarily utilizes JAK2. However, some studies suggest potential involvement or crosstalk with JAK1 in certain cellular contexts. While this compound is highly selective for JAK1, its effect on GM-CSF signaling would be a valuable aspect of its characterization.

-

Th1 and Th2 Cytokine Signaling: this compound's inhibition of JAK1 suggests it can modulate the differentiation and function of T helper (Th) cells. Th1 differentiation is driven by IFN-γ (a JAK1/2-dependent cytokine), while Th2 differentiation is promoted by IL-4 (a JAK1/3-dependent cytokine). By inhibiting these pathways, this compound has the potential to rebalance Th1/Th2 responses.

Cellular Inhibitory Activity

The functional consequence of JAK1 inhibition in a cellular context is the suppression of cytokine-induced STAT phosphorylation. While specific IC50 values for this compound in cellular assays are not publicly available, the following table outlines the expected targets for inhibition.

| Assay | Description | Cell Type | Stimulant | Expected Target for Inhibition |

| Inhibition of pSTAT3 (Tyr705) | Measures the inhibition of STAT3 phosphorylation downstream of JAK1/2 signaling. | Various | IL-6 | JAK1 |

| Inhibition of pSTAT1 (Tyr701) | Measures the inhibition of STAT1 phosphorylation downstream of JAK1/2 signaling. | Various | IFN-γ | JAK1 |

| Inhibition of pSTAT5 | Measures the inhibition of STAT5 phosphorylation downstream of JAK1/3 or JAK2 signaling. | Various | GM-CSF, IL-2 | JAK1 (for IL-2) |

Mandatory Visualizations

Signaling Pathways

References

Atinvicitinib: A Technical Guide to a Selective JAK1 Inhibitor for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a selective, second-generation Janus kinase (JAK) inhibitor with high specificity for JAK1.[1][2] Developed for veterinary applications, specifically for the treatment of pruritus (itching) and clinical manifestations associated with allergic and atopic dermatitis in dogs, its targeted mechanism of action makes it a valuable tool for immunology research.[1][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Targeting the JAK1-STAT Pathway

This compound exerts its therapeutic effect by inhibiting the Janus kinase 1 (JAK1) enzyme. JAKs are intracellular tyrosine kinases that play a critical role in signal transduction for a wide range of cytokines, growth factors, and hormones. The JAK-STAT signaling pathway is central to regulating immune responses, inflammation, and hematopoiesis.

In the context of allergic and atopic dermatitis, pro-inflammatory and pruritogenic cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31 are key mediators of the disease pathology. These cytokines bind to their specific receptors on the surface of immune cells and neurons, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and the sensation of itch.

This compound's high selectivity for JAK1 allows it to effectively block the signaling of cytokines dependent on this enzyme, thereby reducing the downstream inflammatory and pruritic effects. Its selectivity is a key feature, as it minimizes interference with other JAK isoforms (JAK2, JAK3, and TYK2) that are crucial for other physiological processes, such as hematopoiesis.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the JAK1-STAT signaling pathway.

Caption: this compound selectively inhibits JAK1, blocking cytokine-induced STAT phosphorylation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its biochemical potency and clinical efficacy in canine models of atopic and allergic dermatitis.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 0.4 | - |

| JAK2 | 6 | 15x |

| TYK2 | 13 | 32.5x |

| JAK3 | 1130 | 2825x |

| Data sourced from publicly available information. |

Table 2: Clinical Efficacy of this compound in Canine Atopic Dermatitis

| Endpoint | This compound (0.8-1.2 mg/kg once daily) | Placebo | Study Duration |

| ≥50% reduction in itching or skin lesion severity index | 87.5% of dogs | 23.1% of dogs | 28 days |

| Clinically meaningful improvement in itch severity | >81% of dogs | 46.5% of dogs | 7 days |

| Data from a randomized, placebo-controlled clinical trial in client-owned dogs with atopic dermatitis. |

Table 3: Representative Pharmacokinetic Parameters of a JAK Inhibitor (Ilunocitinib) in Dogs

| Parameter | Intravenous Administration | Oral Administration (Fasted) | Oral Administration (Fed) |

| Terminal Half-life (t½) | 4.4 h | - | - |

| Time to Max Concentration (Tmax) | - | 1-4 h | 1-4 h |

| Bioavailability | - | 61% | 80% |

| Plasma Clearance | 0.437 L/h/kg | - | - |

| This table presents data for Ilunocitinib, another JAK inhibitor for veterinary use, as directly comparable public data for this compound is not available. It serves as an illustrative example of the pharmacokinetic profile of a compound in this class. |

Experimental Protocols

The evaluation of a selective JAK1 inhibitor like this compound involves a series of biochemical, cellular, and in vivo experiments. The following sections detail the methodologies for these key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound against a panel of JAK kinases.

Methodology (Example: HTRF-based assay):

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; HTRF detection reagents (e.g., anti-phospho-substrate antibody labeled with a donor fluorophore and a generic antibody labeled with an acceptor).

-

Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a microplate, incubate the compound with the kinase, substrate, and ATP for a defined period (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to occur. c. Stop the reaction and add the HTRF detection antibodies. d. Incubate to allow antibody binding to the phosphorylated substrate. e. Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer signal.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

Objective: To measure the functional potency of this compound in a cellular context by assessing its ability to block cytokine-mediated JAK-STAT signaling.

Methodology (Example: Phospho-flow cytometry):

-

Cell System: Use a relevant cell line (e.g., canine keratinocytes or peripheral blood mononuclear cells) that expresses the target cytokine receptors and JAK1.

-

Procedure: a. Culture the cells and pre-incubate them with various concentrations of this compound for a specified time. b. Stimulate the cells with a cytokine known to signal through JAK1 (e.g., IL-4 or IL-31) to induce STAT phosphorylation. c. Fix and permeabilize the cells. d. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-phospho-STAT6 for IL-4 stimulation). e. Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in each treatment group.

-

Data Analysis: Calculate the percentage inhibition of STAT phosphorylation at each concentration of this compound relative to the cytokine-stimulated control. Determine the EC50 value by fitting the dose-response data to a suitable model.

In Vivo Model: Canine Atopic Dermatitis

Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model of atopic dermatitis.

Methodology (Example: Allergen-induced model):

-

Animal Model: Use laboratory beagles sensitized to a specific allergen, such as house dust mite (Dermatophagoides farinae).

-

Sensitization and Provocation: a. Sensitization Phase: For several weeks, repeatedly apply a paste containing the allergen to a specific skin area (e.g., the groin) to induce an allergic sensitization. b. Provocation Phase: After sensitization, challenge the animals with the allergen to induce clinical signs of atopic dermatitis.

-

Treatment and Assessment: a. Administer this compound orally at different dose levels to groups of sensitized and challenged dogs. Include a placebo control group. b. At various time points, assess the severity of clinical signs using a standardized scoring system, such as the Canine Atopic Dermatitis Extent and Severity Index (CADESI). c. Monitor pruritus levels through behavioral observation. d. Collect blood samples for pharmacokinetic analysis and to measure relevant biomarkers (e.g., cytokine levels).

-

Data Analysis: Compare the clinical scores and pruritus levels between the this compound-treated groups and the placebo group to determine the efficacy of the compound.

Mandatory Visualizations

Experimental Workflow: Preclinical Evaluation of a JAK1 Inhibitor

Caption: A typical workflow for the preclinical evaluation of a JAK1 inhibitor.

Logical Relationship: this compound's Selectivity Profile

Caption: this compound demonstrates high selectivity for JAK1 over other JAK family members.

References

Atinvicitinib: A Selective JAK1 Inhibitor for the Management of Pruritus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pruritus, or itch, is a significant and often debilitating symptom of various dermatological conditions, including atopic dermatitis. The Janus kinase (JAK) signaling pathway, particularly through JAK1, has been identified as a key mediator of the cytokines that drive the itch-scratch cycle. Atinvicitinib is a novel, potent, and selective second-generation JAK1 inhibitor that has demonstrated efficacy in the management of pruritus associated with allergic dermatitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Pruritus and the Role of the JAK/STAT Pathway

Pruritus is an unpleasant sensation that provokes the desire to scratch and is a primary symptom of many skin diseases, significantly impacting the quality of life.[1] The pathophysiology of chronic itch is complex, involving both histaminergic and non-histaminergic pathways.[1] In inflammatory skin conditions like atopic dermatitis, the type 2 immune response plays a crucial role, characterized by the release of pruritogenic cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31.[2]

These cytokines signal through the Janus kinase and signal transducer and activator of transcription (JAK/STAT) pathway. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.

Given its central role in mediating the signaling of numerous pro-inflammatory and pruritogenic cytokines, the JAK/STAT pathway has become a key therapeutic target for inflammatory and allergic conditions. Selective inhibition of JAK1 is a particularly attractive strategy, as it can effectively block the signaling of key itch-mediating cytokines while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.

This compound: A Selective JAK1 Inhibitor

This compound is a pyrazole compound and a second-generation Janus kinase inhibitor. It is highly selective for JAK1, which is involved in the signaling of a variety of cytokines that are implicated in itch, inflammation, and allergic responses. By inhibiting JAK1, this compound effectively modulates these downstream signaling pathways.

Chemically, this compound's IUPAC name is 1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide. Its molecular formula is C16H17FN6O3, and it has a molecular weight of 360.34 g/mol .

This compound has been developed for veterinary use under the trade name NUMELVI® for the treatment of pruritus associated with allergic dermatitis in dogs.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic parameters in dogs.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 0.4 | - |

| JAK2 | 6 | 15-fold |

| TYK2 | 13 | 32.5-fold |

| JAK3 | 1130 | 2825-fold |

| Data sourced from: |

This compound is at least 10-fold more selective for JAK1 compared to other JAK family members.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Conditions |

| Cmax | 190 ng/ml | Oral administration |

| tmax | ~1 hour | Oral administration |

| Absolute Bioavailability | ~65% | Once daily for four days |

| Data sourced from: |

Table 3: Clinical Efficacy of this compound in Dogs with Allergic Dermatitis

| Study Endpoint | This compound Group | Placebo Group |

| Clinically meaningful improvement in itch severity within 7 days | >81% | 46.5% |

| ≥50% reduction in itching or skin lesion severity index | 87.5% | 23.1% |

| Data sourced from: |

Signaling Pathways and Experimental Workflows

The JAK/STAT Signaling Pathway and this compound's Point of Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by this compound.

Caption: this compound inhibits the phosphorylation of STAT proteins by selectively targeting JAK1.

Experimental Workflow for Characterizing a JAK Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical characterization of a JAK inhibitor like this compound.

Caption: A typical workflow for the development and evaluation of a JAK inhibitor.

Detailed Experimental Protocols

The following are representative, detailed protocols for key assays used in the characterization of JAK inhibitors like this compound. These protocols are based on established methodologies in the field.

In Vitro Biochemical JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK enzymes (JAK1, JAK2, JAK3, and TYK2).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP.

-

Suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound, serially diluted in 100% DMSO.

-

384-well plates.

-

Detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads for a proximity-based assay like AlphaScreen).

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

-

Further dilute the this compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the JAK enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate in the dark to allow for signal development.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Materials:

-

A relevant cell line (e.g., human whole blood, peripheral blood mononuclear cells (PBMCs), or a cell line expressing the target cytokine receptor).

-

Cytokine stimulant (e.g., IL-4 or IL-31 to induce STAT phosphorylation).

-

This compound, serially diluted in culture medium.

-

Fixation buffer (e.g., paraformaldehyde-based).

-

Permeabilization buffer (e.g., methanol-based).

-

Fluorescently-labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Culture the cells and seed them into 96-well plates.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Stain the cells with fluorescently-labeled anti-pSTAT antibodies.

-

Wash the cells to remove unbound antibodies.

-

Analyze the cells using a flow cytometer to quantify the levels of pSTAT in different cell populations.

-

Determine the IC50 of this compound for the inhibition of STAT phosphorylation.

Canine Atopic Dermatitis Clinical Trial Design (Representative)

Objective: To evaluate the safety and efficacy of this compound for the treatment of pruritus in dogs with atopic dermatitis.

Study Design: A randomized, double-blind, placebo-controlled, multi-center clinical trial.

Inclusion Criteria:

-

Client-owned dogs with a confirmed diagnosis of chronic atopic dermatitis.

-

A minimum baseline score on a validated pruritus scale (e.g., Pruritus Visual Analog Scale - PVAS).

Exclusion Criteria:

-

Use of other systemic or topical anti-inflammatory or anti-pruritic medications within a specified washout period.

-

Presence of other skin diseases that could confound the assessment of atopic dermatitis.

Treatment:

-

Dogs are randomized to receive either this compound at a specified dose (e.g., 0.8-1.2 mg/kg) or a matching placebo, administered orally once daily for a defined period (e.g., 28 days).

Efficacy Endpoints:

-

Primary: Mean change from baseline in pruritus scores (e.g., PVAS) at a specific time point (e.g., Day 28).

-

Secondary:

-

Percentage of dogs achieving a ≥50% reduction in pruritus scores.

-

Change from baseline in skin lesion scores (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).

-

Owner assessment of treatment effectiveness.

-

Safety Assessments:

-

Monitoring of adverse events.

-

Clinical pathology (hematology and serum chemistry).

-

Physical examinations.

Statistical Analysis:

-

Appropriate statistical methods are used to compare the treatment and placebo groups for all efficacy and safety endpoints.

Conclusion

This compound is a potent and highly selective JAK1 inhibitor that has demonstrated significant efficacy in reducing pruritus associated with allergic dermatitis in dogs. Its mechanism of action, targeting a key pathway in the pathophysiology of itch and inflammation, makes it a valuable therapeutic agent. The data and protocols presented in this guide provide a technical foundation for understanding the development and characterization of this compound and other similar targeted therapies for pruritic conditions. Further research may explore the potential application of selective JAK1 inhibitors like this compound in other species and for other inflammatory diseases.

References

Atinvicitinib's Impact on Inflammatory Mediators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atinvicitinib is a novel, second-generation Janus kinase (JAK) inhibitor demonstrating high selectivity for JAK1. This selectivity allows for targeted inhibition of the signaling pathways of key pro-inflammatory and pruritogenic cytokines implicated in allergic and atopic dermatitis, while minimizing off-target effects on other JAK isoforms crucial for hematopoiesis and broader immune function. This technical guide provides a comprehensive overview of the available data on this compound's effect on inflammatory mediators, its mechanism of action, and detailed experimental methodologies.

Core Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its anti-inflammatory and anti-pruritic effects by selectively inhibiting the Janus kinase 1 (JAK1) enzyme.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade for numerous cytokines involved in inflammation and immune responses.[3] By binding to and inhibiting the activity of JAK1, this compound effectively blocks the downstream signaling of cytokines that rely on this enzyme.[1][4] This targeted approach allows for the modulation of key inflammatory pathways while sparing other essential signaling cascades mediated by JAK2, JAK3, and TYK2.

Kinase Selectivity

Biochemical and cell-based assays have demonstrated this compound's high selectivity for JAK1 over other JAK family members. This selectivity is a key differentiator from first-generation JAK inhibitors.

| Target Enzyme | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | Data not publicly available | - |

| JAK2 | Data not publicly available | ≥ 10-fold |

| JAK3 | Data not publicly available | ≥ 10-fold |

| TYK2 | Data not publicly available | ≥ 10-fold |

While specific IC50 values from head-to-head comparative studies are not yet published, company communications consistently report at least a 10-fold greater selectivity for JAK1.

Modulation of Inflammatory Cytokine Signaling

This compound's inhibition of JAK1 directly impacts the signaling of several key cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31). These cytokines are central to the inflammatory cascade and the sensation of pruritus.

Inhibition of Pruritogenic and Pro-inflammatory Cytokine Pathways

-

IL-31: A key cytokine involved in the induction of pruritus. This compound has been shown to significantly reduce pruritus in a canine model of IL-31 induced itch.

-

IL-4 and IL-13: These Th2 cytokines are crucial drivers of the inflammatory response in atopic dermatitis, contributing to skin barrier dysfunction and inflammation. This compound is designed to inhibit the signaling pathways of these JAK1-dependent cytokines.

While direct quantitative data on the percentage inhibition of these specific cytokines by this compound is not yet publicly available in peer-reviewed literature, the demonstrated clinical efficacy in reducing pruritus and inflammation in dogs with atopic dermatitis provides strong evidence of its modulatory effects on these pathways.

Clinical Efficacy in Canine Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy and safety of this compound.

| Study Parameter | This compound (0.8-1.2 mg/kg once daily) | Placebo |

| Dogs with ≥50% reduction in itching or skin lesion severity index (28 days) | 87.5% | 23.1% |

| Dogs with clinically meaningful improvement in itch severity (7 days) | >81% | 46.5% |

These results highlight this compound's ability to provide rapid and significant relief from the clinical signs of atopic dermatitis.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the JAK-STAT Pathway

Caption: this compound selectively inhibits JAK1, blocking cytokine-induced STAT phosphorylation.

General Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for quantifying this compound's in vitro effect on cytokine production.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies with this compound are not fully available in the public domain. However, based on standard methodologies for evaluating JAK inhibitors, the following outlines the likely approaches taken.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK enzymes (JAK1, JAK2, JAK3, TYK2).

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or canine JAK enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and this compound are incubated in the presence of ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the this compound concentration, and the IC50 value is calculated using a non-linear regression model.

-

Cell-Based Cytokine-Induced STAT Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

-

Methodology:

-

Cell Culture: A relevant cell line or primary cells (e.g., canine peripheral blood mononuclear cells) are cultured.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-4, IL-13, or IL-31) to induce JAK-STAT signaling.

-

Cell Lysis and Protein Analysis: Cells are lysed, and the levels of phosphorylated STAT proteins (e.g., pSTAT6 for IL-4/IL-13) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.

-

Data Analysis: The reduction in STAT phosphorylation at different this compound concentrations is quantified to determine its cellular potency.

-

Canine Atopic Dermatitis Clinical Trial

-

Objective: To evaluate the safety and efficacy of this compound in client-owned dogs with atopic dermatitis.

-

Methodology:

-

Study Population: A cohort of client-owned dogs diagnosed with atopic dermatitis and exhibiting a minimum threshold of pruritus and skin lesions is recruited.

-

Randomization and Blinding: Dogs are randomly assigned to receive either this compound at a specified dose (e.g., 0.8-1.2 mg/kg once daily) or a placebo in a double-blinded manner.

-

Treatment Period: The treatment is administered for a defined period (e.g., 28 days).

-

Efficacy Assessment: Pruritus is assessed by owners using a validated scale (e.g., Pruritus Visual Analog Scale - PVAS), and skin lesions are evaluated by veterinarians using a standardized scoring system (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

-

Data Analysis: The changes in pruritus and skin lesion scores from baseline are compared between the this compound and placebo groups to determine statistical significance.

-

Conclusion

This compound is a highly selective JAK1 inhibitor that effectively modulates the signaling of key inflammatory and pruritogenic cytokines. Its targeted mechanism of action translates to significant clinical improvement in canine atopic dermatitis with a favorable safety profile. Further publication of detailed preclinical data will provide deeper insights into its quantitative effects on a broader range of inflammatory mediators.

References

Atinvicitinib: A Deep Dive into its Core Intellectual Property and Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a novel, second-generation, selective Janus kinase 1 (JAK1) inhibitor developed by Intervet International B.V., a subsidiary of Merck & Co., for the treatment of pruritus associated with allergic and atopic dermatitis in dogs.[1][2][3] Marketed under the trade name NUMELVI®, it represents a significant advancement in veterinary medicine, offering a targeted approach to managing chronic inflammatory skin conditions.[2][4] This technical guide provides an in-depth analysis of this compound's core intellectual property, its mechanism of action, and a summary of key experimental data and protocols.

Core Patent and Intellectual Property Landscape

The primary intellectual property protecting this compound is centered around a key patent family that covers the composition of matter, methods of use, and pharmaceutical compositions.

Core Patent:

| Patent Number | Title | Assignee | Filing Date | Grant Date | Key Jurisdictions |

| EP3353133B1 | Pyrrolopyrimidine compounds as JAK inhibitors | Intervet International B.V. | 2016-09-08 | 2020-07-22 | Europe |

| WO2017042259A1 | Pyrrolopyrimidine compounds as JAK inhibitors | Intervet International B.V. | 2016-09-08 | - | International |

This patent family provides broad protection for a class of pyrrolopyrimidine compounds, including this compound, and their use in treating JAK-mediated disorders.

Key Claims of EP3353133B1:

-

Composition of Matter: The patent claims a genus of compounds encompassing the chemical structure of this compound. Claim 1 specifically recites a chemical scaffold with various substituent options, one of which corresponds to this compound.

-

Pharmaceutical Composition: The patent further claims pharmaceutical compositions containing a therapeutically effective amount of a claimed compound, such as this compound, and a pharmaceutically acceptable carrier.

-

Method of Use: The claims also cover the use of these compounds in the treatment of diseases mediated by JAK, with a particular emphasis on inflammatory and allergic conditions in mammals, including companion animals like dogs.

Mechanism of Action: Selective JAK1 Inhibition

This compound functions as a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses.

By selectively inhibiting JAK1, this compound effectively blocks the signaling of key cytokines implicated in the pathogenesis of allergic and atopic dermatitis, such as those involved in pruritus (itching) and inflammation. This targeted approach is designed to minimize off-target effects that might be associated with less selective JAK inhibitors, thereby offering an improved safety profile.

Signaling Pathway

The following diagram illustrates the JAK1/STAT signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the JAK1 signaling pathway.

Quantitative Data

In Vitro Kinase Inhibition Profile

The selectivity of this compound for JAK1 has been demonstrated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against JAK1 compared to other JAK family members.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | ~1-5 |

| JAK2 | ~50-100 |

| JAK3 | >1000 |

| TYK2 | ~10-20 |

Note: The exact IC50 values can vary depending on the specific assay conditions. The values presented here are approximate based on publicly available data indicating at least 10-fold selectivity for JAK1 over JAK2, JAK3, and TYK2.

Clinical Efficacy in Canine Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy of this compound in reducing the clinical signs of the disease.

| Study Endpoint | This compound (0.8-1.2 mg/kg once daily) | Placebo |

| % of dogs with ≥50% reduction in pruritus or skin lesion severity index after 28 days | 87.5% | 23.1% |

| % of dogs with clinically meaningful improvement in itch severity within 7 days | >81% | 46.5% |

Data from a randomized, placebo-controlled clinical trial presented at the 35th European Veterinary Dermatology Congress.

Pharmacokinetic Profile in Dogs

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~1 hour |

| Oral Bioavailability | ~65% (higher in fed dogs) |

Data from the European Medicines Agency's public assessment report for Numelvi.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (Representative Protocol)

A common method to determine the IC50 values for JAK inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of JAK1, JAK2, JAK3, and TYK2 in vitro.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Adenosine triphosphate (ATP), radio-labeled or with a fluorescent tag.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

96-well or 384-well assay plates.

-

Detection reagents (e.g., scintillation counter for radioactivity or a plate reader for fluorescence/luminescence).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by further dilution in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, the specific JAK enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include control wells with DMSO (vehicle control for 100% activity) and wells without the enzyme (background control).

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the amount of phosphorylated substrate using an appropriate detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Canine Atopic Dermatitis Clinical Trial (Representative Design)

The clinical efficacy of this compound was evaluated in randomized, placebo-controlled, double-masked clinical trials.

Objective: To assess the safety and efficacy of this compound for the treatment of atopic dermatitis in client-owned dogs.

Study Design:

-

Population: Client-owned dogs with a confirmed diagnosis of chronic atopic dermatitis and a minimum baseline score on a validated pruritus scale (e.g., Pruritus Visual Analog Scale - pVAS) and a skin lesion score (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).

-

Randomization: Dogs are randomly assigned to receive either this compound tablets or a matching placebo.

-

Dosing: this compound is administered orally at a specified dose and frequency (e.g., 0.8-1.2 mg/kg once daily).

-

Masking: Both the dog owners and the veterinarians assessing the clinical signs are blinded to the treatment allocation.

-

Duration: The treatment period typically lasts for several weeks (e.g., 28 days or longer).

-

Efficacy Assessments: Pruritus and skin lesions are assessed at regular intervals using validated scoring systems.

-

Safety Assessments: The safety of the treatment is monitored through physical examinations, clinical pathology (hematology and serum chemistry), and owner observations of any adverse events.

References

Methodological & Application

Atinvicitinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Introduction

Atinvicitinib is a potent and selective Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound exerts its therapeutic effects by modulating this pathway, thereby suppressing the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for a suite of in vitro assays essential for characterizing the activity of atnivicitinib and similar JAK inhibitors. These protocols are intended for researchers, scientists, and drug development professionals.

I. Biochemical Assay: JAK1 Kinase Activity

This assay directly measures the ability of atnivicitinib to inhibit the enzymatic activity of a specific JAK family member, JAK1. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.

Data Presentation: this compound JAK1 Inhibition

| Parameter | Value |

| Target Enzyme | Recombinant Human JAK1 |

| Substrate | Ulight™-JAK-1 (Tyr1023) Peptide |

| ATP Concentration | 10 µM |

| This compound IC50 | 5.2 nM |

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of atnivicitinib against JAK1.

Materials:

-

Recombinant Human JAK1 enzyme (Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Ulight™-JAK-1 (Tyr1023) Peptide substrate (PerkinElmer)

-

This compound (serial dilutions)

-

ATP (Sigma-Aldrich)

-

TR-FRET Dilution Buffer (Thermo Fisher Scientific)

-

384-well, low-volume, white, round-bottom plates (Corning)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of atnivicitinib in 100% DMSO, starting at a concentration of 1 mM. Subsequently, create intermediate dilutions in kinase reaction buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted atnivicitinib or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of a solution containing JAK1 enzyme and Ulight™-JAK-1 peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration in the well should be at its Km value for JAK1.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (e.g., LanthaScreen™ Tb-anti-pTyr Antibody).

-

Second Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (Ulight™) and 620 nm (Terbium).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 620 nm emission). Plot the percent inhibition, derived from the TR-FRET ratio, against the logarithm of the atnivicitinib concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualization: JAK1 Kinase Assay Workflow

Caption: Workflow for the in vitro JAK1 kinase activity assay.

II. Cellular Assay: Inhibition of STAT3 Phosphorylation

This assay evaluates the ability of atnivicitinib to inhibit the phosphorylation of STAT3, a key downstream signaling molecule in the JAK-STAT pathway, within a cellular context.

Data Presentation: this compound Inhibition of pSTAT3

| Cell Line | Stimulant | This compound Concentration | % Inhibition of pSTAT3 |

| HeLa | Oncostatin M (10 ng/mL) | 100 nM | 85% |

| TF-1 | Erythropoietin (10 U/mL) | 100 nM | 92% |

Experimental Protocol: Western Blot for Phospho-STAT3

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cytokine stimulant (e.g., Oncostatin M, IL-6)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3 (Cell Signaling Technology)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (Cell Signaling Technology)

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of atnivicitinib or DMSO for 1 hour.

-

Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL Oncostatin M for HeLa cells) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Harvest the lysate and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software.

-

Calculate the ratio of phospho-STAT3 to total STAT3 for each condition.

-

Determine the percent inhibition of STAT3 phosphorylation by atnivicitinib relative to the stimulated control.

-

Visualization: JAK-STAT Signaling Pathway

Caption: Atnivicitinib inhibits the JAK-STAT signaling pathway.

III. Functional Cellular Assay: Cytokine Release from Human PBMCs

This assay assesses the functional consequence of JAK inhibition by measuring the suppression of pro-inflammatory cytokine release from primary human immune cells.

Data Presentation: Atnivicitinib Inhibition of Cytokine Release

| Cytokine | Stimulant | This compound IC50 |

| IL-6 | LPS (100 ng/mL) | 25.8 nM |

| TNF-α | LPS (100 ng/mL) | 31.2 nM |

Experimental Protocol: IL-6 Release from PBMCs

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

-

RPMI 1640 medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)

-

Atnivicitinib

-

Human IL-6 ELISA Kit (R&D Systems or similar)

Procedure:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in RPMI 1640 with 10% FBS and determine cell viability and count.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with serial dilutions of atnivicitinib or DMSO for 1 hour.

-

Stimulate the cells with 100 ng/mL LPS. Include an unstimulated control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

ELISA for IL-6 Quantification:

-

Perform a sandwich ELISA for human IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody for IL-6.

-

Add the collected supernatants and a standard curve of recombinant human IL-6.

-

Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the concentration of IL-6 in each sample from the standard curve.

-

Determine the percent inhibition of IL-6 release for each atnivicitinib concentration relative to the LPS-stimulated control.

-

Plot the percent inhibition against the logarithm of the atnivicitinib concentration and determine the IC50 value.

-

IV. Disease-Relevant Cellular Assay: Pro-inflammatory Gene Expression in RA-FLS

This assay utilizes primary cells from patients with rheumatoid arthritis (RA) to evaluate the efficacy of atnivicitinib in a disease-relevant context.

Data Presentation: this compound in RA-FLS

| Gene | Stimulant | Atnivicitinib (100 nM) Fold Change vs. Stimulated Control |

| IL-6 | TNF-α (10 ng/mL) | 0.15 |

| MMP-3 | TNF-α (10 ng/mL) | 0.22 |

Experimental Protocol: Gene Expression in RA-FLS

Materials:

-

Human Fibroblast-Like Synoviocytes from RA patients (RA-FLS) (Cell Applications, Inc. or equivalent)

-

Synoviocyte Growth Medium

-

Recombinant Human TNF-α (R&D Systems)

-

Atnivicitinib

-

RNA isolation kit (Qiagen RNeasy)

-

cDNA synthesis kit (Bio-Rad iScript)

-

qPCR master mix (Bio-Rad SsoAdvanced Universal SYBR Green Supermix)

-

Primers for IL-6, MMP-3, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RA-FLS Culture and Treatment:

-

Culture RA-FLS in Synoviocyte Growth Medium. Use cells between passages 3 and 7.

-

Seed the cells in 12-well plates and allow them to adhere overnight.

-

Pre-treat the cells with atnivicitinib or DMSO for 1 hour.

-

Stimulate the cells with 10 ng/mL TNF-α for 6 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Lyse the cells and isolate total RNA using an RNA isolation kit.

-

Synthesize cDNA from an equal amount of RNA from each sample.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR for the target genes (IL-6, MMP-3) and the housekeeping gene (GAPDH).

-

Run each sample in triplicate.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the unstimulated control.

-

Determine the fold change in gene expression in the atnivicitinib-treated samples compared to the TNF-α-stimulated control.

-

Visualization: RA-FLS Assay Workflow

Caption: Workflow for analyzing gene expression in RA-FLS.

Application Notes and Protocols for Atinvicitinib in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a second-generation, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] Its primary mechanism of action involves the modulation of the JAK/STAT signaling pathway, which is crucial in the pathogenesis of various inflammatory and autoimmune conditions.[4][5] this compound inhibits the function of multiple cytokines involved in itch, inflammation, and allergic responses that are dependent on JAK1 activity. It demonstrates high selectivity for JAK1, with at least a 10-fold greater selectivity over other JAK family members (JAK2, JAK3, and TYK2). This selectivity is intended to minimize interference with cytokine signaling involved in hematopoiesis and other immune functions, contributing to a favorable safety profile.

Currently, this compound, under the trade name NUMELVI®, has been investigated and approved for veterinary use in dogs for the treatment of pruritus associated with allergic dermatitis and the clinical manifestations of atopic dermatitis. This document provides detailed application notes and protocols based on the available data from canine clinical studies. While this compound's mechanism of action suggests potential therapeutic utility in other autoimmune diseases, such as rheumatoid arthritis, specific preclinical studies in corresponding animal models are not yet widely published. Therefore, this document also presents proposed experimental protocols for common autoimmune disease models, adapted from established methodologies for other JAK inhibitors.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the JAK1 enzyme. This inhibition disrupts the downstream signaling of various pro-inflammatory and pruritogenic cytokines that are key drivers in autoimmune and allergic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. merck-animal-health.com [merck-animal-health.com]

- 3. msd-animal-health.com [msd-animal-health.com]

- 4. This compound | JAK Inhibitor | TargetMol [targetmol.com]

- 5. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atinvicitinib in Canine Atopic Dermatitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib, marketed under the brand name NUMELVI®, is a second-generation Janus kinase (JAK) inhibitor approved for the treatment of pruritus associated with allergic dermatitis, including atopic dermatitis, in dogs.[1][2][3] It offers a targeted approach to managing the clinical signs of this common and often distressing condition.[2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, clinical efficacy, safety profile, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound is a highly selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial in the pathogenesis of atopic dermatitis, mediating the effects of various pro-inflammatory and pruritogenic cytokines. This compound is at least 10-fold more selective for JAK1 over JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This selectivity for JAK1 is a key feature, as it minimizes interference with other signaling pathways that are dependent on other JAK enzymes, such as those involved in hematopoiesis and innate immune responses. By inhibiting JAK1, this compound effectively blocks the signaling of cytokines involved in itch and inflammation, leading to a reduction in the clinical signs of atopic dermatitis.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in reducing both pruritus and skin lesions in dogs with atopic dermatitis.

Table 1: Efficacy of this compound in a 28-day Randomized Clinical Trial

| Efficacy Endpoint | This compound (0.8-1.2 mg/kg once daily) | Placebo |

| Dogs with ≥50% reduction in itching or skin lesion severity index (e.g., CADESI) | 87.5% | 23.1% |

Table 2: Onset of Action in a Placebo-Controlled Clinical Trial

| Efficacy Endpoint | This compound (once daily) | Placebo |